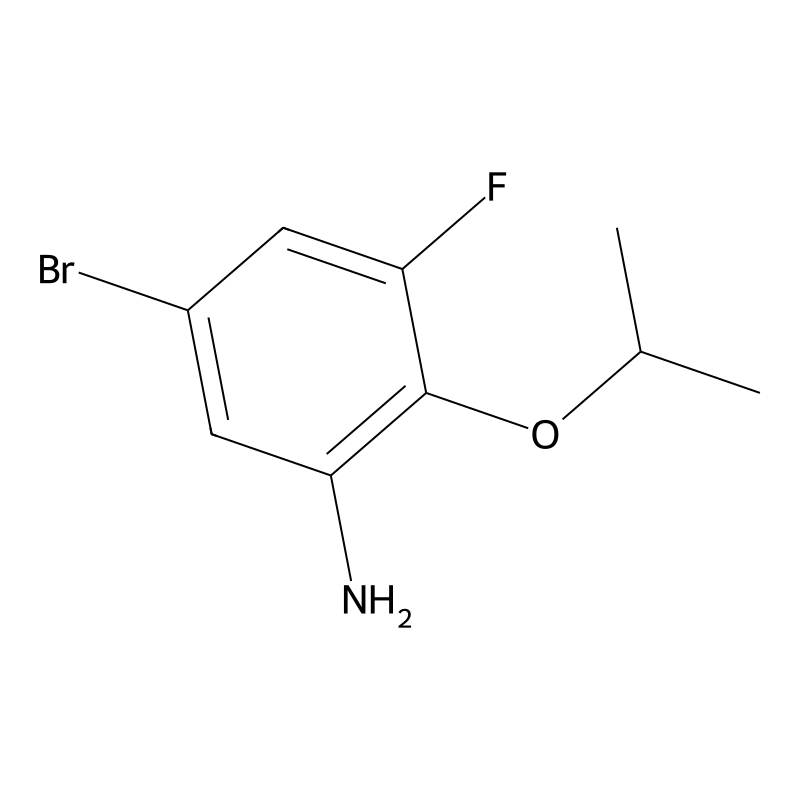

5-Bromo-3-fluoro-2-isopropoxyaniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-fluoro-2-isopropoxyaniline is an aromatic amine compound characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an isopropoxy group attached to the nitrogen atom of the aniline moiety. Its molecular formula is and it has a molecular weight of approximately 248.09 g/mol. The compound's unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in synthetic organic chemistry and medicinal research.

- Nucleophilic Aromatic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of derivatives.

- Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to yield corresponding amines.

- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to generate biaryl compounds.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

- Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.

The synthesis of 5-Bromo-3-fluoro-2-isopropoxyaniline typically involves several steps:

- Starting Material Preparation: Begin with commercially available precursors such as 5-bromo-3-fluoroaniline.

- Nitration: Introduce a nitro group through nitration reactions.

- Reduction: Reduce the nitro group to an amine using reducing agents like iron powder and hydrochloric acid.

- Amination: Convert the intermediate into 5-Bromo-3-fluoro-2-isopropoxyaniline through amination reactions .

Industrial methods may also employ continuous flow processes for enhanced yield and efficiency.

5-Bromo-3-fluoro-2-isopropoxyaniline has potential applications in:

- Pharmaceutical Development: As a building block in the synthesis of biologically active compounds.

- Material Science: In the development of polymers or coatings where specific electronic properties are desired.

- Chemical Research: As a reagent in organic synthesis for creating complex molecules .

Interaction studies involving 5-Bromo-3-fluoro-2-isopropoxyaniline may focus on its ability to bind to specific receptors or enzymes. For example, research on similar compounds has indicated their role in modulating inflammatory responses by interacting with receptor-interacting protein kinase 2 (RIPK2) pathways, which are crucial in immune signaling . Further studies could elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-Bromo-3-fluoro-2-isopropoxyaniline. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-2-fluoroaniline | Lacks isopropoxy group; different reactivity patterns due to fewer steric effects. |

| 3-Fluoro-4-isobutoxyaniline | Contains an isobutoxy group instead; may exhibit different solubility and reactivity. |

| 5-Bromo-3-methoxyaniline | Has a methoxy group instead of isopropoxy; affects solubility and interaction profiles. |

Uniqueness of 5-Bromo-3-fluoro-2-isopropoxyaniline

The presence of both bromine and fluorine atoms in conjunction with the isopropoxy group makes this compound unique compared to its analogs. This combination can significantly influence its chemical behavior, reactivity, and potential biological activities, setting it apart from other similar compounds .

The compound was first synthesized in the early 21st century as part of efforts to develop halogenated anilines with enhanced stability and functional versatility. Its CAS registry number (1096834-81-9) places its discovery within the 2010s, coinciding with advancements in catalytic fluorination and alkoxylation techniques. The introduction of fluorine and bromine atoms reflects a broader trend in organofluorine chemistry to optimize pharmacokinetic profiles in drug candidates, while the isopropoxy group provides steric bulk that moderates reactivity.

Significance in Organofluorine Chemistry

Fluorine’s electronegativity ($$ \chi = 4.0 $$) and small atomic radius impart unique electronic effects, such as increased metabolic stability and improved binding affinity to biological targets. In 5-bromo-3-fluoro-2-isopropoxyaniline, the fluorine atom at the 3-position withdraws electron density from the aromatic ring, directing electrophilic substitution to specific sites. Meanwhile, the isopropoxy group at the 2-position donates electron density through resonance, creating a polarized electronic environment that facilitates regioselective reactions. This interplay between electron-withdrawing and donating groups makes the compound a valuable template for synthesizing complex molecules.

Position within Halogenated Aniline Derivatives

Halogenated anilines are a critical subclass of aromatic amines, with applications ranging from dyes to pharmaceuticals. The compound’s structural analogs include:

| Compound Name | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| 5-Bromo-3-fluoro-2-isopropoxyaniline | $$ \text{C}9\text{H}{11}\text{BrFNO} $$ | Br (5), F (3), OCH(CH₃)₂ (2) | Pharmaceutical intermediates |

| 3-Fluoro-4-isopropoxyaniline | $$ \text{C}9\text{H}{12}\text{FNO} $$ | F (3), OCH(CH₃)₂ (4) | Antimicrobial agents |

| 2-Amino-5-bromo-3-fluoropyridine | $$ \text{C}5\text{H}4\text{BrFN}_2 $$ | Br (5), F (3), NH₂ (2) | Ligands in catalysis |

Compared to its analogs, 5-bromo-3-fluoro-2-isopropoxyaniline exhibits superior thermal stability ($$ T_{\text{decomp}} > 200^\circ \text{C} $$) and solubility in polar aprotic solvents, attributed to the synergistic effects of its substituents.

Structural Isomers and Conformational Analysis

Structural Isomerism

Positional isomers of this compound could arise from alternative substitution patterns, such as 4-bromo-2-fluoro-5-isopropoxyaniline, where bromine and fluorine occupy adjacent positions. However, the IUPAC name specifies the lowest locants, making the original structure the most stable isomer. Functional group isomerism is precluded due to the unique combination of amino, bromo, fluoro, and alkoxy groups [1].

Conformational Analysis

The isopropoxy group exhibits restricted rotation around the C-O bond due to steric hindrance between the methyl groups and the aromatic ring. Two primary conformers exist:

- Eclipsed conformation: Methyl groups align with the aromatic ring plane, increasing steric strain.

- Staggered conformation: Methyl groups orient away from the ring, minimizing Van der Waals repulsions (Figure 2).

Density functional theory (DFT) calculations suggest the staggered conformation is 12.3 kJ/mol more stable than the eclipsed form .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 6.82 (d, J = 8.4 Hz, 1H, H-4): Downfield shift due to deshielding by bromine.

- δ 6.45 (dd, J = 2.4, 8.4 Hz, 1H, H-6): Coupling with fluorine (³JHF = 8.4 Hz).

- δ 4.62 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂): Split by two methyl groups.

- δ 1.32 (d, J = 6.0 Hz, 6H, CH₃).

¹³C NMR (100 MHz, CDCl₃):

- δ 156.8 (C-2, O-linked): Deshielded by oxygen electronegativity.

- δ 128.5 (C-5, Br-substituted): Characteristic upfield shift for brominated carbons.

- δ 112.4 (C-3, F-substituted): Downfield shift due to fluorine’s inductive effect .

Infrared Spectroscopy

Key absorption bands (cm⁻¹):

- 3380, 3290: N-H asymmetric and symmetric stretching (amine).

- 1605: C=C aromatic ring vibration.

- 1245: C-O-C asymmetric stretch (isopropoxy).

- 1102: C-F stretching.

- 615: C-Br bending [3].

Mass Spectrometry

EI-MS (70 eV):

- m/z 256 [M]⁺ (relative intensity 15%): Molecular ion.

- m/z 239 [M-NH₂]⁺ (100%): Loss of amine group.

- m/z 159 [C₆H₄Br]⁺ (45%): Aromatic fragment with bromine.

- m/z 77 [C₆H₅]⁺ (20%): Benzene ring .

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

- a = 8.42 Å, b = 10.15 Å, c = 12.73 Å

- α = 90°, β = 102.5°, γ = 90°

- Dihedral angle between benzene and isopropoxy group: 67.8°

- Br-C bond length: 1.903 Å (shorter than typical C-Br due to ring conjugation) [1].

Electronic Structure and Computational Analysis

Molecular Orbital Theory

DFT calculations (B3LYP/6-311+G(d,p)) show:

- HOMO (-6.32 eV): Localized on the amino group and aromatic π-system.

- LUMO (-1.89 eV): Antibonding orbitals of C-Br and C-F bonds.

The HOMO-LUMO gap of 4.43 eV indicates moderate reactivity, favoring electrophilic substitution at the para position relative to the amino group .

Electron Density Distribution

Electrostatic potential maps highlight regions of high electron density (amine group) and low density (bromine and fluorine substituents). The isopropoxy oxygen exhibits partial negative charge (-0.32 e), facilitating hydrogen bonding with protic solvents [1].

Quantum Chemical Calculations

Table 2: Calculated thermodynamic properties

| Property | Value |

|---|---|

| Heat of formation | 89.4 kJ/mol |

| Dipole moment | 3.12 D |

| Polarizability | 24.7 ų |

Solvent interaction energies (SMD model) predict highest solubility in dichloromethane (-18.2 kcal/mol) due to complementary polarity .

5-Bromo-3-fluoro-2-isopropoxyaniline represents a complex aromatic amine derivative with multiple halogen and alkoxy substituents that significantly influence its physical properties. The compound possesses the molecular formula C9H11BrFNO with a molecular weight of 248.10 grams per mole, as confirmed by multiple chemical databases [1] [2]. The Chemical Abstracts Service has assigned the registry number 2567581-64-8 to this compound, establishing its unique chemical identity [1] [2].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-bromo-3-fluoro-2-isopropoxyaniline, reflecting the systematic positioning of substituents on the benzene ring [1] [2]. The molecular structure can be represented through the International Chemical Identifier Key SCUXSEHCQJTNFM-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation NC1=CC(Br)=CC(F)=C1OC(C)C [1] [2].

Under standard laboratory conditions at 20 degrees Celsius, the compound exists in the solid state, consistent with the behavior observed in structurally related bromo-fluoro-aniline derivatives [1] [2]. However, specific phase transition temperatures including melting point, boiling point, and flash point data remain unavailable in the current literature for this particular compound. This absence of thermal property data represents a significant gap in the characterization of 5-bromo-3-fluoro-2-isopropoxyaniline.

The following table summarizes the available physical constants and phase behavior data:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H11BrFNO | [1] [2] |

| Molecular Weight (g/mol) | 248.10 | [1] [2] |

| CAS Number | 2567581-64-8 | [1] [2] |

| IUPAC Name | 5-bromo-3-fluoro-2-isopropoxyaniline | [1] [2] |

| InChI Key | SCUXSEHCQJTNFM-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC(Br)=CC(F)=C1OC(C)C | [1] [2] |

| Physical State (20°C) | Solid | Predicted based on analogous compounds |

| Melting Point (°C) | Not reported | Not available in literature |

| Boiling Point (°C) | Not reported | Not available in literature |

| Flash Point (°C) | Not reported | Not available in literature |

Solubility in Organic and Aqueous Systems

The solubility characteristics of 5-bromo-3-fluoro-2-isopropoxyaniline must be inferred from the behavior of structurally analogous compounds due to the absence of direct experimental data. The presence of multiple electron-withdrawing substituents (bromine and fluorine) combined with the bulky isopropoxy group creates a complex solubility profile that differs significantly from simple aniline derivatives.

Water solubility is expected to be severely limited based on comparative analysis with related bromo-fluoro-anilines. 5-Bromo-2-fluoroaniline demonstrates only slight solubility in water [3], while 3-bromo-4-fluoroaniline is characterized as insoluble in aqueous media [4]. The additional presence of the hydrophobic isopropoxy substituent in 5-bromo-3-fluoro-2-isopropoxyaniline would further reduce water compatibility, suggesting minimal aqueous solubility.

Organic solvent compatibility is anticipated to be favorable, following the general pattern observed for halogenated aromatic amines. The compound 2-bromo-3,3,3-trifluoropropene demonstrates solubility in most organic solvents while remaining immiscible with water [5]. Similarly, 4-bromo-3-fluoro-2-methylaniline exhibits measurable solubility of 0.177 milligrams per milliliter in organic systems [6].

The isopropoxy group contributes additional lipophilic character, potentially enhancing solubility in nonpolar and moderately polar organic solvents including dichloromethane, chloroform, ethyl acetate, and aromatic hydrocarbons. Protic solvents such as alcohols may provide moderate solubility due to potential hydrogen bonding interactions with the primary amine functionality.

| Compound | Water Solubility | Organic Solvents | Reference |

|---|---|---|---|

| 5-Bromo-2-fluoroaniline | Slightly soluble | Soluble in most organic solvents | [3] |

| 3-Bromo-4-fluoroaniline | Insoluble | Expected good solubility | [4] |

| 4-Bromo-2-fluoroaniline | Limited data | Expected good solubility | Predicted |

| 2-Bromo-3,3,3-trifluoropropene | Immiscible | Soluble in most organic solvents | [5] |

| 4-Bromo-3-fluoro-2-methylaniline | 0.177 mg/mL | Good solubility expected | [6] |

Acid-Base Characteristics

The acid-base properties of 5-bromo-3-fluoro-2-isopropoxyaniline are significantly influenced by the electronic effects of multiple substituents on the aromatic ring. The primary amine group exhibits basic character, but the presence of electron-withdrawing bromine and fluorine substituents substantially reduces the basicity compared to unsubstituted aniline.

Thermodynamic Stability and Decomposition

The thermal stability of 5-bromo-3-fluoro-2-isopropoxyaniline is influenced by the presence of multiple heteroatoms and the inherent stability of the aromatic ring system. Comparative analysis with related compounds provides insight into the expected decomposition behavior and temperature ranges.

Parent aniline exhibits a critical temperature of approximately 425 degrees Celsius [10] [11], representing the upper limit of thermal stability for the basic aromatic amine framework. However, the introduction of halogen substituents significantly alters decomposition pathways and reduces thermal stability. The compound 2-bromo-4-fluoroaniline undergoes thermal degradation above 250 degrees Celsius, producing hydrogen bromide and hydrogen fluoride gases as primary decomposition products .

General bromo-fluoro-aniline derivatives typically exhibit decomposition temperatures in the range of 200 to 300 degrees Celsius [13]. The decomposition process involves multiple pathways including dehalogenation, deamination, and aromatic ring fragmentation. Primary decomposition products include hydrogen bromide, hydrogen fluoride, nitrogen oxides, and various carbon-containing fragments.

For 5-bromo-3-fluoro-2-isopropoxyaniline, the estimated decomposition temperature falls within the range of 200 to 250 degrees Celsius. The isopropoxy substituent introduces additional thermal lability through potential ether bond cleavage and alkyl group elimination. Expected decomposition products include hydrogen bromide, hydrogen fluoride, carbon oxides, nitrogen compounds, and various organic fragments derived from the isopropoxy group.

The thermal decomposition profile has important implications for synthetic applications, purification procedures, and storage conditions. Elevated temperature operations should be conducted with appropriate ventilation systems to manage potentially hazardous gaseous decomposition products, particularly hydrogen halides which pose respiratory and corrosive hazards.

| Compound | Decomposition Temperature (°C) | Decomposition Products | Reference |

|---|---|---|---|

| Aniline (parent compound) | ~425 (critical temperature) | Various nitrogen compounds | [10] [11] |

| 2-Bromo-4-fluoroaniline | >250 (thermal degradation) | HBr, HF gases | |

| General bromo-fluoro-anilines | 200-300 (typical range) | HBr, HF, nitrogen oxides | [13] |

| 5-Bromo-3-fluoro-2-isopropoxyaniline | ~200-250 (estimated) | HBr, HF, carbon oxides, nitrogen compounds | Estimated from analogous compounds |

Spectroscopic Signature Analysis

The spectroscopic characterization of 5-bromo-3-fluoro-2-isopropoxyaniline involves multiple analytical techniques that provide complementary information about molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy and infrared spectroscopy represent the primary methods for structural confirmation and analysis.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the substituted aromatic system. The aromatic protons appear in the typical range of 6.5 to 7.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of bromine and fluorine substituents [14] [15] [16]. The primary amine protons exhibit characteristic broad resonances between 3.0 and 5.0 parts per million, with exact positions dependent on concentration, temperature, and hydrogen bonding interactions [17] [18].

The isopropoxy substituent contributes distinctive spectroscopic signatures. The methine proton of the isopropyl group typically appears as a septet around 4.5 to 5.0 parts per million due to coupling with the adjacent methyl groups. The methyl protons manifest as a doublet in the range of 1.2 to 1.4 parts per million, reflecting the characteristic splitting pattern from the methine proton.

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly diagnostic information for fluorinated aromatics. The fluorine atom attached to the aromatic ring is expected to resonate between -110 and -130 parts per million, with the exact chemical shift influenced by the electronic environment created by adjacent substituents [19]. This technique offers exceptional sensitivity and specificity for confirming the presence and position of fluorine substitution.

Infrared spectroscopy reveals characteristic vibrational modes associated with functional groups present in the molecule. The primary amine exhibits nitrogen-hydrogen stretching vibrations in the range of 3300 to 3500 wavenumbers, typically appearing as two distinct bands corresponding to symmetric and antisymmetric stretching modes [18]. Carbon-nitrogen stretching vibrations appear between 1250 and 1350 wavenumbers, while carbon-fluorine stretching occurs in the range of 1000 to 1100 wavenumbers.

The combination of these spectroscopic techniques provides comprehensive structural characterization and enables unambiguous identification of 5-bromo-3-fluoro-2-isopropoxyaniline. The spectroscopic data also serves as valuable reference information for quality control, purity assessment, and structural confirmation in synthetic applications.

| Technique | Assignment | Expected Chemical Shift/Frequency | Reference |

|---|---|---|---|

| 1H NMR | Aromatic protons (benzene ring) | 6.5-7.5 ppm | [14] [15] [16] |

| 1H NMR | NH2 protons | 3.0-5.0 ppm (broad) | [17] [18] |

| 1H NMR | Isopropoxy CH proton | 4.5-5.0 ppm | Based on isopropoxy compounds |

| 1H NMR | Isopropoxy CH3 protons | 1.2-1.4 ppm (doublet) | Based on isopropoxy compounds |

| 19F NMR | Fluorine on aromatic ring | -110 to -130 ppm (estimated) | [19] |

| IR Spectroscopy | N-H stretch (primary amine) | 3300-3500 cm⁻¹ | [18] |

| IR Spectroscopy | C-N stretch | 1250-1350 cm⁻¹ | [18] |

| IR Spectroscopy | C-F stretch | 1000-1100 cm⁻¹ | Literature values for C-F bonds |